molecular formula C13H7BrClNO4 B2830711 4-Bromophenyl 4-chloro-2-nitrobenzoate CAS No. 300697-82-9

4-Bromophenyl 4-chloro-2-nitrobenzoate

Cat. No.: B2830711
CAS No.: 300697-82-9
M. Wt: 356.56
InChI Key: SQBFLETXVIVEBH-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C13H7BrClNO4 It is a derivative of benzoic acid and features both bromine and chlorine substituents on the phenyl ring, as well as a nitro group

Scientific Research Applications

4-Bromophenyl 4-chloro-2-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of new materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of “4-Bromophenyl 4-chloro-2-nitrobenzoate” would depend on its specific use. For example, in the case of electrophilic aromatic substitution, the nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .

Safety and Hazards

The safety and hazards associated with “4-Bromophenyl 4-chloro-2-nitrobenzoate” would depend on its specific use and handling. It’s always important to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

The future directions for “4-Bromophenyl 4-chloro-2-nitrobenzoate” would depend on its potential applications. For example, 4-Bromo-2-nitrobenzoic acid, a related compound, is an intermediate in the synthesis of Lonafarnib, a potential anticancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 4-chloro-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzoic acid to introduce the nitro group. This is followed by bromination to add the bromine substituent. The final step involves esterification with 4-bromophenol to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 4-chloro-2-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine substituents can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Ester hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl benzoates.

    Reduction: 4-Bromophenyl 4-chloro-2-aminobenzoate.

    Ester hydrolysis: 4-Bromophenol and 4-chloro-2-nitrobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-chlorobenzoate: Lacks the nitro group, which may affect its reactivity and applications.

    4-Chlorophenyl 4-bromo-2-nitrobenzoate: Similar structure but with different substituent positions, potentially leading to different chemical properties.

    4-Bromophenyl 2-nitrobenzoate: Lacks the chlorine substituent, which may influence its chemical behavior.

Uniqueness

4-Bromophenyl 4-chloro-2-nitrobenzoate is unique due to the presence of both bromine and chlorine substituents along with a nitro group

Properties

IUPAC Name

(4-bromophenyl) 4-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO4/c14-8-1-4-10(5-2-8)20-13(17)11-6-3-9(15)7-12(11)16(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBFLETXVIVEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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